![molecular formula C15H23N3O2S B4141265 N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B4141265.png)
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide
Overview
Description
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide, commonly known as EIT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of EIT is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In particular, EIT has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tissue remodeling and inflammation. EIT has also been shown to interact with various receptors in the body, including the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects
EIT has been shown to have various biochemical and physiological effects in the body. In particular, EIT has been shown to have anti-inflammatory effects by inhibiting the activity of matrix metalloproteinases. EIT has also been shown to have neuroprotective effects by reducing the production of reactive oxygen species and preventing neuronal cell death. Additionally, EIT has been shown to have antitumor effects by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using EIT in lab experiments is its versatility and potential applications in various fields. Additionally, EIT has been shown to have low toxicity and high stability, making it a suitable candidate for various experiments. However, one limitation of using EIT in lab experiments is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the mechanism of action of EIT is not fully understood, which may limit its potential applications in certain fields.
Future Directions
There are several future directions for research on EIT. One direction is to further investigate the mechanism of action of EIT, which may lead to the development of more effective treatments for various diseases. Additionally, research could focus on developing more efficient synthesis methods for EIT, which may increase its accessibility and potential applications. Furthermore, research could explore the potential applications of EIT in material science, including the synthesis of new materials with unique properties. Overall, EIT has a promising future in various fields, and further research is needed to fully explore its potential.
Scientific Research Applications
EIT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, EIT has been shown to have antitumor, anti-inflammatory, and neuroprotective effects. In agriculture, EIT has been used as a pesticide due to its ability to inhibit the growth of various pests. In material science, EIT has been used as a building block for the synthesis of various materials, including polymers and metal-organic frameworks.
properties
IUPAC Name |
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-4-12-9-21-13(17-12)6-16-15(20)11-5-14(19)18(8-11)7-10(2)3/h9-11H,4-8H2,1-3H3,(H,16,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWKVXKPHONEJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CNC(=O)C2CC(=O)N(C2)CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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